pharmacological properties of Extra Cas No, 911819-08-4 Ophiopogonin C
pharmacological properties of Extra Cas No, 911819-08-4 Ophiopogonin C
An In-Depth Technical Guide to the Pharmacological Properties of Ophiopogonin C (CAS No. 911819-08-4)
Executive Summary & Chemical Identity
Ophiopogonin C (CAS No. 911819-08-4) is a naturally occurring steroidal glycoside extracted from the tubers of Ophiopogon japonicus, a cornerstone plant in traditional medicine[1],[2]. As a Senior Application Scientist, I approach the pharmacological evaluation of this compound by looking past its basic structural classification to understand its precise intracellular behavior. Ophiopogonin C is highly lipophilic, and its primary pharmacological activities are heavily mediated by nuclear and intracellular protein interactions rather than simple surface-receptor binding[2].
Recent advancements in single-cell RNA sequencing and molecular docking have elevated Ophiopogonin C from a traditional remedy to a highly targeted therapeutic candidate, particularly in the fields of fatal sepsis, radiation-induced fibrosis, and oncology[1],[3].
Primary Pharmacological Mechanisms
Sepsis-Induced Acute Lung Injury (ALI) & Pyroptosis Inhibition
Sepsis frequently culminates in Acute Lung Injury (ALI), a condition driven by runaway macrophage pyroptosis. Single-cell RNA sequencing of patients with fatal sepsis has identified the DEAD-Box Helicase 3 X-linked (DDX3X) protein as a critical upregulated node[3].
Ophiopogonin C acts as a targeted inhibitor of this pathway. Molecular docking confirms that Ophiopogonin C binds directly to the DDX3X protein at specific amino acid residues: Asn-155, Arg-488, and Asp-506[3]. By occupying these specific sites, the compound sterically hinders the interaction between DDX3X and the NLRP3 inflammasome. This disruption effectively short-circuits the pyroptotic cascade in macrophages, preserving lung tissue integrity during systemic infection[3].
Mechanism of Ophiopogonin C inhibiting DDX3X/NLRP3-mediated macrophage pyroptosis.
Radiation-Induced Pulmonary Fibrosis Mitigation
In thoracic radiotherapy, radiation-induced pulmonary fibrosis is a severe, dose-limiting complication. Radiation exposure triggers a cascade of oxidative stress and pro-fibrotic cytokine release. Ophiopogonin C demonstrates potent anti-fibrotic properties by acting as a multi-target modulator[1]. It significantly downregulates the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1), balances the Matrix Metalloproteinase-2 (MMP-2) and Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) ratio to prevent aberrant collagen deposition, and restores the activity of the antioxidant enzyme Superoxide Dismutase (SOD)[1],[4].
Cytotoxicity in Oncology
In vitro studies have established the ability of Ophiopogonin C to inhibit the proliferation of specific human tumor cell lines, indicating its potential utility as a cytotoxic agent in oncological drug discovery[1],[5].
Quantitative Data Summaries
To provide a clear benchmark for experimental design, the quantitative pharmacological parameters of Ophiopogonin C are summarized below.
Table 1: In Vitro Cytotoxicity Profile (IC50 Values)
| Cell Line | Origin / Cancer Type | Assay Method | IC50 (µM) |
|---|---|---|---|
| MG-63 | Osteosarcoma | Viability Assay | 19.76[5] |
| SNU387 | Hepatocellular Carcinoma | Viability Assay | 15.51[5] |
Table 2: Key Pharmacological Targets & Dosing Parameters
| Target / Pathway | Disease Model | Mechanism of Action | Effective Dose |
|---|---|---|---|
| DDX3X / NLRP3 | Sepsis-Induced ALI | Binds DDX3X, prevents NLRP3 interaction, halts pyroptosis | 5 - 20 mg/kg/day (In vivo)[3] |
| MMP-2 / TIMP-2 | Radiation-Induced Fibrosis | Reduces collagen deposition, modulates oxidative stress (SOD) | Daily gavage (4 weeks)[4] |
Experimental Methodologies & Workflow Validation
Designing robust assays requires isolating the specific mechanistic variables of Ophiopogonin C while controlling for baseline cellular noise. The following protocols are engineered as self-validating systems.
Experimental workflow for evaluating Ophiopogonin C in vitro and in vivo.
In Vitro Protocol: Macrophage Pyroptosis & Viability Assay
Causality & Rationale: Why utilize a two-step LPS + ATP stimulation model? LPS provides "Signal 1" via TLR4 to upregulate NLRP3 and pro-IL-1β, while ATP provides "Signal 2" via P2X7 receptors to induce the potassium efflux necessary for actual inflammasome assembly. Furthermore, Ophiopogonin C is a highly lipophilic steroidal saponin requiring DMSO for solubilization[2]. We mandate a maximum of 0.1% DMSO in the final well volume; exceeding this concentration disrupts the lipid bilayer of human cell lines, artificially inflating apparent cytotoxicity and rendering IC50 calculations invalid[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed human PBMCs or immortalized macrophages in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in 5% CO2 for 24 hours to allow attachment[5].
-
Compound Pre-treatment: Prepare a stock solution of Ophiopogonin C in DMSO. Dilute in complete medium to desired concentrations (e.g., 5, 10, 20 µM), ensuring the final DMSO concentration is ≤ 0.1%. Include a 0.1% DMSO vehicle control well[5].
-
Stimulation: Treat the cells with LPS (1 µg/mL) for 4 hours, followed by ATP (5 mM) for 30 minutes to trigger pyroptosis[3].
-
Viability Readout (MTT): Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours. Carefully aspirate the medium and add 100 µL of DMSO to solubilize the formazan crystals. Shake for 10-15 minutes and read absorbance[5].
-
Flow Cytometry Validation: In parallel 6-well plates, harvest treated cells and stain with Annexin V-FITC/PI to definitively quantify the shift from standard apoptosis to pyroptosis[5].
In Vivo Protocol: CLP-Induced Sepsis Model for ALI
Causality & Rationale: Why utilize the Cecal Ligation and Puncture (CLP) model over a simple LPS injection? While LPS injection rapidly induces a cytokine storm, it fails to replicate the complex, progressive polymicrobial infection seen in clinical sepsis. CLP closely mirrors human pathophysiology, providing a rigorous, translatable environment to test Ophiopogonin C's true efficacy against macrophage pyroptosis[3].
Step-by-Step Methodology:
-
Model Induction: Anesthetize C57BL/6 mice. Perform a midline laparotomy, ligate the cecum below the ileocecal valve, and puncture it with a sterile needle to induce polymicrobial peritonitis[3].
-
Dosing Regimen: Administer Ophiopogonin C via daily gavage or intraperitoneal injection at doses of 5 (Low), 10 (Med), or 20 (High) mg/kg/day[3].
-
Tissue Harvesting: Post-euthanasia, extract lung tissue and fix in 10% formalin for histological preservation.
-
Histopathology: Perform H&E staining. Utilize a standardized inflammation scoring system (or Ashcroft score for fibrotic models) to quantitatively evaluate macrophage infiltration, alveolar wall thickening, and structural degradation[4].
References
-
Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage - PubMed (Phytomedicine). URL:[Link]
-
The Effect of Ophiopogonin C in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC (Biomed Pharmacother). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ophiopogonin C | CAS:911819-08-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Ophiopogonin C protects against acute lung injury by fatal sepsis through pyroptosis macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
